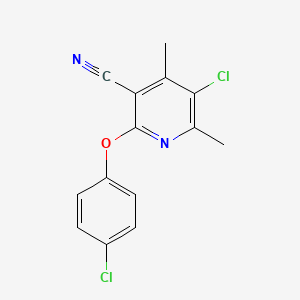![molecular formula C21H24N2O2 B5798866 N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)
N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide, also known as ABA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to bind to the surface of proteins and disrupt their interactions with other proteins, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation and cancer cell growth. N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to have antioxidant properties and may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide in lab experiments is its relatively simple synthesis method. N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide is also stable under a variety of conditions, making it a useful building block for the synthesis of novel materials. However, one limitation of using N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide is its potential toxicity, which must be carefully considered in experimental design.
Zukünftige Richtungen
There are many potential future directions for research on N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide. One area of interest is the development of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide-based materials for use in electronics and photonics. Another area of interest is the investigation of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide and its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide involves the reaction of 4-tert-butylcinnamaldehyde with N-(4-aminophenyl)acetamide in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to exhibit anti-inflammatory and anti-cancer properties. In materials science, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been used as a building block for the synthesis of novel functional materials. In biochemistry, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been investigated for its role in protein-protein interactions and as a potential inhibitor of protein-protein interactions.
Eigenschaften
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-tert-butylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(24)22-18-10-12-19(13-11-18)23-20(25)14-7-16-5-8-17(9-6-16)21(2,3)4/h5-14H,1-4H3,(H,22,24)(H,23,25)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVNWZZWPRBXNV-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)

![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)

![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)



![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)